6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride
CAS No.: 1375471-69-4
Cat. No.: VC2862481
Molecular Formula: C6H9ClF3N
Molecular Weight: 187.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1375471-69-4 |
|---|---|
| Molecular Formula | C6H9ClF3N |
| Molecular Weight | 187.59 g/mol |
| IUPAC Name | 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride |
| Standard InChI | InChI=1S/C6H8F3N.ClH/c7-6(8,9)4-3-1-2-10-5(3)4;/h3-5,10H,1-2H2;1H |
| Standard InChI Key | COMBNBLVOLGGQN-UHFFFAOYSA-N |
| SMILES | C1CNC2C1C2C(F)(F)F.Cl |
| Canonical SMILES | C1CNC2C1C2C(F)(F)F.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic organic compound with a trifluoromethyl group attached to a nitrogen-containing bicyclic framework. The compound belongs to the class of azabicyclohexanes, which are bicyclic compounds containing a nitrogen atom. Its structure features a bicyclo[3.1.0]hexane core with nitrogen at the 2-position and a trifluoromethyl group at the 6-position, forming a hydrochloride salt.
Physical and Chemical Properties
The compound has a molecular formula of C6H9ClF3N and a molecular weight of 187.59 g/mol . The trifluoromethyl group significantly influences the compound's chemical properties, enhancing its lipophilicity and potentially affecting its biological interactions. This improved lipophilicity can affect membrane permeability and bioavailability, making it an interesting candidate for pharmaceutical applications.
Identification and Characterization Parameters
The comprehensive identification parameters for 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride are presented in Table 1.
Table 1: Identification and Characterization Parameters
Synthesis Methods
Standard Synthetic Approach
The synthesis of 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride involves multiple steps and specialized reaction conditions. The most documented synthesis route is performed in four steps starting from commercially available N-benzylmaleimide . The key reaction in this synthesis is the [3+2] cycloaddition between trifluoromethyldiazomethane and N-benzylmaleimide, which forms the bicyclic framework with the trifluoromethyl group properly positioned .
Alternative Synthetic Pathways
An alternative synthesis approach involves using chlorodifluoromethane as a starting material to prepare azidodifluoromethane with a yield of approximately 65% . This intermediate can then be used in Huisgen azide-alkyne reactions and ketone [3+2] cycloadditions to access the desired bicyclic structure . This methodology offers a different route that may be advantageous under certain reaction conditions or when specific stereochemical control is required.
Synthetic Challenges and Considerations
The synthesis of 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride presents several challenges, including:
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The generation and handling of trifluoromethyldiazomethane, which requires careful experimental conditions
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Control of stereoselectivity to obtain the desired isomer
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Purification of intermediates and final products
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Formation of the hydrochloride salt under appropriate conditions
Stereochemistry and Isomerism
Stereoisomeric Forms
The compound can exist in different stereoisomeric forms based on the configuration at its chiral centers . The most significant stereoisomers include:
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(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride
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(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride
Each stereoisomer possesses distinct chemical properties and potentially different biological activities, highlighting the importance of stereochemical control during synthesis . The specific stereochemistry can significantly impact receptor binding and biological function, making stereoisomer identification crucial for research applications.
Positional Isomers
In addition to stereoisomers, positional isomers of this compound exist, such as 6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride, where the nitrogen atom is at the 3-position instead of the 2-position . These positional isomers may exhibit different physicochemical properties and biological activities due to the altered spatial arrangement of functional groups.
Conformational Analysis
As conformationally restricted analogues of 4-trifluoromethylpiperidine, these compounds were specifically designed to explore the impact of rigid structural constraints on biological activity . The bicyclic nature of the compound locks it into a specific three-dimensional arrangement, potentially enhancing its selectivity for specific biological targets compared to more flexible analogues .
Biological Activity and Applications
Pharmacological Properties
Research indicates that 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride exhibits notable biological activity, particularly in neuropharmacology. The trifluoromethyl group enhances the binding affinity of the compound to specific receptors or enzymes, which may influence various biological pathways. Preliminary studies suggest potential implications in therapeutic applications due to its interactions with neurotransmitter systems.
Structure-Activity Relationships
Compounds with similar structures, particularly triazolyl azabicyclo[3.1.0]hexanes, have been identified as potent and selective dopamine D3 receptor antagonists . These compounds have shown very high in vitro affinity and selectivity for the dopamine D3 receptor, with excellent pharmacokinetic properties in preclinical animal studies . This suggests that the azabicyclo[3.1.0]hexane scaffold, including the trifluoromethyl-substituted variants, may serve as valuable templates for developing novel neuropsychiatric medications .
Analytical Characterization
Spectroscopic Analysis
Characterization of 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride typically employs various spectroscopic techniques to confirm its structure and purity. Key analytical methods include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H-NMR provides information about the proton environments
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19F-NMR is particularly valuable for characterizing the trifluoromethyl group
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13C-NMR helps elucidate the carbon skeleton
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Mass Spectrometry:
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Provides confirmation of molecular weight and characteristic fragmentation patterns
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Helps in identifying the compound and its purity
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Crystallographic Analysis
X-ray crystallography can be employed to definitively determine the three-dimensional structure of the compound, including absolute stereochemistry. This technique is particularly valuable for distinguishing between different stereoisomers and confirming the spatial arrangement of functional groups.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to assess the purity of the compound and separate it from related substances or synthetic impurities. These techniques are essential for quality control during synthesis and production.
Related Compounds
Structural Analogues
Several compounds share structural similarities with 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride, as shown in Table 2.
Table 2: Structural Analogues of 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride
Functional Derivatives
Various functional derivatives have been synthesized to explore structure-activity relationships and optimize properties for specific applications. These include modifications of the basic structure through:
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Introduction of substituents at different positions
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Variation of the stereochemistry
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Incorporation of additional functional groups
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Formation of different salt forms
Future Research Directions
Challenges and Opportunities
The development and application of 6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride present both challenges and opportunities:
Challenges:
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Achieving stereoselectivity in synthesis
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Understanding the complex structure-activity relationships
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Optimizing properties for specific therapeutic applications
Opportunities:
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Exploitation of the unique conformational constraints for receptor selectivity
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Utilization of the trifluoromethyl group for enhanced pharmacokinetic properties
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Development of novel chemical entities based on this scaffold
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